molecular formula C11H11Cl2N3OS B14177030 (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine CAS No. 1049978-44-0

(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine

Cat. No.: B14177030
CAS No.: 1049978-44-0
M. Wt: 304.2 g/mol
InChI Key: HHGUZCASSALHIW-LURJTMIESA-N
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Description

(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of the 2,6-dichlorobenzyl group and ethanamine moiety further enhances its reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative This intermediate is then cyclized with hydrazine hydrate to yield the 1,3,4-oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the oxadiazole ring or the benzyl group.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to modified oxadiazole derivatives.

Scientific Research Applications

(1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}propanamine
  • (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butanamine

Uniqueness

The uniqueness of (1S)-1-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine lies in its specific combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable for applications requiring precise molecular interactions.

Properties

CAS No.

1049978-44-0

Molecular Formula

C11H11Cl2N3OS

Molecular Weight

304.2 g/mol

IUPAC Name

(1S)-1-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C11H11Cl2N3OS/c1-6(14)10-15-16-11(17-10)18-5-7-8(12)3-2-4-9(7)13/h2-4,6H,5,14H2,1H3/t6-/m0/s1

InChI Key

HHGUZCASSALHIW-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=NN=C(O1)SCC2=C(C=CC=C2Cl)Cl)N

Canonical SMILES

CC(C1=NN=C(O1)SCC2=C(C=CC=C2Cl)Cl)N

Origin of Product

United States

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